molecular formula C10H15N3O5 B1283190 3-Methylcytidine CAS No. 2140-64-9

3-Methylcytidine

Cat. No. B1283190
CAS RN: 2140-64-9
M. Wt: 257.24 g/mol
InChI Key: RDPUKVRQKWBSPK-ZOQUXTDFSA-N
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Description

3-Methylcytidine (m3C) is a modified nucleoside present in both eukaryotic tRNA and mRNA, which plays critical roles in various biological processes. It is known to disrupt the stability of Watson-Crick C:G base pairing and decrease base pairing discrimination, which can lead to mutations during DNA synthesis by reverse transcriptases .

Synthesis Analysis

The synthesis of m3C and its derivatives has been explored in several studies. One approach involves the synthesis of 2'-O-methylcytidylyl (3'-5') cytidine using a triester method with various protecting groups, characterized by UV, electrophoresis, chromatography, and enzymatic digestion . Another study reports the synthesis of m3C phosphoramidite building blocks and their incorporation into RNA oligonucleotides . Additionally, selective methylation methods have been developed to prepare derivatives of m3C, such as 1-methyl-, 3-methyl-, and 4-O-methyl-ψ-isocytidine .

Molecular Structure Analysis

The molecular structure of m3C-related compounds has been investigated using techniques like X-ray crystallography. For instance, the structure of 2',3'-dideoxycytidine, a related compound, has been determined, revealing an unusual furanose ring pucker and a smaller glycosidic torsion angle, which may be relevant to its anti-AIDS activity . The molecular dynamic simulation study provides detailed structural insights into the m3C:G base pairing pattern in an RNA duplex .

Chemical Reactions Analysis

The chemical behavior of m3C under various conditions has been studied. For example, the hydrolysis of 3-methyl-2'-deoxycytidine in aqueous solution results in different products depending on the pH and temperature, including 3-methylcytosine, 3-methyluracil, and 3-methyl-2'-deoxyuridine. At high pH, a convenient synthesis of 3-methyl-2'-deoxyuridine is achieved through complete deamination .

Physical and Chemical Properties Analysis

The physical and chemical properties of m3C and its analogs are influenced by their molecular structure. The unusual conformation of the furanose ring and the glycosidic torsion angle in related compounds like 2',3'-dideoxycytidine affect their biological activity and interactions with enzymes . The base-pairing stability and specificity studies of m3C-modified RNA oligonucleotides show significant effects on the stability and discrimination of base pairing, which has implications for the fidelity of DNA synthesis by reverse transcriptases .

Scientific Research Applications

Pharmacokinetic Studies and Drug Development

3-Methylcytidine, a ribonucleoside analogue, has been explored in the context of pharmacokinetics and drug development. Pierra et al. (2006) studied the prodrug of 2'-C-methylcytidine, a compound closely related to 3-methylcytidine, for its anti-HCV properties. They developed a derivative named valopicitabine (NM283) to overcome the low oral bioavailability of 2'-C-methylcytidine, highlighting its potential as an anti-HCV drug candidate (Pierra et al., 2006).

RNA Modification and Sequencing Techniques

3-Methylcytidine (m3C) has been a subject of interest in RNA modification studies. Cui et al. (2021) developed a m3C-specific sequencing technique, HAC-seq, to profile the m3C methylome at single-nucleotide resolution. This technique aids in understanding the distribution and function of m3C modifications in RNA (Cui et al., 2021).

Insights into RNA Structure and Function

Mao et al. (2020) investigated the impact of m3C on RNA structure and function. Their study revealed that m3C disrupts the stability of the Watson-Crick C:G pair and affects base pairing discrimination, providing insights into the role of m3C in RNA and its potential applications in RNA therapeutics and molecular tools (Mao et al., 2020).

Biochemical and Biomedical Research

Further biochemical research by Mao et al. (2020) using reverse transcription in vitro demonstrated the specificity of N3-methylation in RNA, suggesting significant implications for understanding m3C's role in RNA-related biological processes and diseases (Mao et al., 2020).

Safety And Hazards

3-Methylcytidine should be handled with care to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is not classified as a hazardous substance or mixture .

Future Directions

The discovery of 3-Methylcytidine in mammals opens new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . The development of quantitative, transcriptome-wide m3C mapping approaches and the discovery of an m3C demethylase reveal m3C to be dynamic, raising the possibility that it contributes to fine-tuning gene expression in different conditions .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPUKVRQKWBSPK-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcytidine

CAS RN

2140-64-9
Record name 3-Methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcytidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
CJ Ma, JH Ding, TT Ye, BF Yuan… - ACS chemical biology, 2019 - ACS Publications
… Recently, it was reported that N 3 -methylcytidine (m 3 C) existed in mRNA of mammalian cells, and methyltransferase-like 8 (METTL8) was identified to be the writer enzyme of m 3 C. …
Number of citations: 54 pubs.acs.org
L Xu, X Liu, N Sheng, KS Oo, J Liang… - Journal of Biological …, 2017 - ASBMB
… Despite a resurgent interest in these modifications, the biochemistry of 3-methylcytidine (m 3 C) formation in mammalian RNAs is still poorly understood. However, the recent discovery …
Number of citations: 168 www.jbc.org
KE Bohnsack, N Kleiber, N Lemus-Diaz… - Trends in Biochemical …, 2022 - cell.com
Modified nucleotides within cellular RNAs significantly influence their biogenesis, stability, and function. As reviewed here, 3-methylcytidine (m 3 C) has recently come to the fore …
Number of citations: 10 www.cell.com
S Mao, P Haruehanroengra… - ACS chemical …, 2020 - ACS Publications
N 3 -methylcytidine (m 3 C) is present in both eukaryotic tRNA and mRNA and plays critical roles in many biological processes. We report the synthesis of the m 3 C phosphoramidite …
Number of citations: 20 pubs.acs.org
L Han, E Marcus, S D'Silva, EM Phizicky - Rna, 2017 - rnajournal.cshlp.org
The 3-methylcytidine (m 3 C) modification is ubiquitous in eukaryotic tRNA, widely found at C 32 in the anticodon loop of tRNA Thr , tRNA Ser , and some tRNA Arg species, as well as in …
Number of citations: 55 rnajournal.cshlp.org
S D'Silva, SJ Haider, EM Phizicky - Rna, 2011 - rnajournal.cshlp.org
The 3-methylcytidine (m 3 C) modification is widely found in eukaryotic species of tRNA Ser , tRNA Thr , and tRNA Arg ; at residue 32 in the anti-codon loop; and at residue e2 in the …
Number of citations: 78 rnajournal.cshlp.org
A Noma, S Yi, T Katoh, Y Takai, T Suzuki, T Suzuki - Rna, 2011 - rnajournal.cshlp.org
… 3-methylcytidine and its position in tRNA Thr1 and tRNA Ser1 . (A) Chemical structure of 3-methylcytidine … Thr1 and tRNA Ser1 with modified nucleosides: 3-methylcytidine (m 3 C), N 2 -…
Number of citations: 75 rnajournal.cshlp.org
J Mathivanan, J Du, S Mao, YY Zheng… - Current …, 2021 - Wiley Online Library
… synthesis approach to prepare N 3 -methylcytidine (m 3 C) and … of MeI, which generates the N 3 -methylcytidine (m 3 C) … Basic Protocol 1: Synthesis of N 3 -methylcytidine (m 3 C) …
MY Cheng, XJ You, JH Ding, Y Dai, MY Chen… - Chemical …, 2021 - pubs.rsc.org
… Three isomeric cytidine methylation modifications have been reported in RNA, including 3-methylcytidine (m 3 C), N4-methylcytidine (m 4 C), and 5-methylcytidine (m 5 C), in mammals. …
Number of citations: 21 pubs.rsc.org
V Marchand, V Bourguignon-Igel, M Helm… - Methods in …, 2021 - Elsevier
Precise and reliable mapping of modified nucleotides in RNA is a challenging task in epitranscriptomics analysis. Only deep sequencing-based methods are able to provide both, a …
Number of citations: 8 www.sciencedirect.com

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